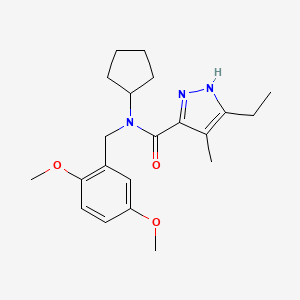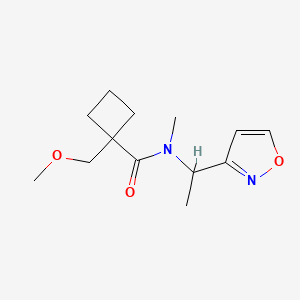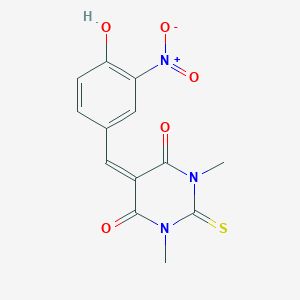
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. CPP-55 is a potent agonist of the cannabinoid receptor CB1, which is a G protein-coupled receptor that is primarily found in the central nervous system. In
Wirkmechanismus
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to a wide range of effects on the central nervous system. These effects include the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, which may be due to its ability to activate the CB1 receptor and modulate pain perception. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to modulate the immune response. Additionally, this compound has been found to have anti-convulsant effects, which may be due to its ability to modulate the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in the central nervous system. Additionally, this compound has been extensively studied, which makes it a well-characterized compound for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous cannabinoids in the body. Additionally, this compound has been found to have potential toxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide. One area of research is the potential therapeutic applications of this compound in the treatment of various neurological disorders. Another area of research is the development of novel compounds that target the endocannabinoid system, which may have potential therapeutic applications. Additionally, research on the potential toxic effects of this compound may help to inform the safe use of this compound in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of effects on the central nervous system, including analgesia, anti-inflammatory effects, and anti-convulsant effects. This compound has also been found to have potential therapeutic applications in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[(2,5-dimethoxyphenyl)methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-5-18-14(2)20(23-22-18)21(25)24(16-8-6-7-9-16)13-15-12-17(26-3)10-11-19(15)27-4/h10-12,16H,5-9,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMRHJONZCDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N(CC2=C(C=CC(=C2)OC)OC)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(butylthio)methyl]-5-methyl-1H-benzimidazole](/img/structure/B3923479.png)


![(2E)-3-(4-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B3923501.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3923504.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B3923511.png)


![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)
![N-1,3-benzothiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3923567.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)